1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring through a Hantzsch synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The tert-butylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the dihydropyridine intermediate in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzyl chloride
- tert-Butylbenzene
Uniqueness
1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its combination of a dihydropyridine ring with a tert-butylbenzyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)14-7-4-12(5-8-14)10-18-11-13(16(20)21)6-9-15(18)19/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI Key |
KVPDFZAPAUNHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.